

# E7090: A Deep Dive into its Inhibition of the FGFR Signaling Pathway

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: E7090

Cat. No.: B607249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

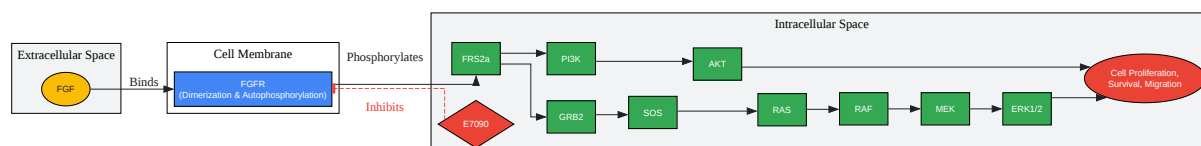
**E7090**, also known as tasurgratinib, is an orally available and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1] The FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and migration.[1] Genetic aberrations in this pathway, such as gene fusions, mutations, and amplifications, are implicated in the oncogenesis of various cancers, making FGFRs a promising therapeutic target.[1][2]

**E7090** has demonstrated potent antitumor activity in preclinical models and is under clinical investigation for the treatment of solid tumors with FGFR alterations.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols related to **E7090**'s effect on the FGFR signaling pathway.

## Mechanism of Action

**E7090** selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[4] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[5] The primary pathways activated include the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6] **E7090** interferes with the binding of FGF to its receptor, thereby inhibiting FGFR-mediated signaling.[7] This leads to the suppression of tumor cell proliferation and induction of cell death in cancer cells that have an overactive FGFR pathway.[7]

A unique characteristic of tasurgratinib is its binding mode (Type V), which involves rapid and potent binding to FGFR, contributing to its high selectivity and antitumor effects.[4] Kinetic analysis has shown that **E7090** associates with FGFR1 more rapidly and dissociates more slowly compared to other FGFR inhibitors like ponatinib and AZD4547, respectively.[1]



[Click to download full resolution via product page](#)

**Figure 1: E7090 Inhibition of the FGFR Signaling Pathway.**

## Quantitative Data

### In Vitro Kinase Inhibitory Activity

**E7090** demonstrates high potency and selectivity for FGFR1, 2, and 3 over FGFR4 and other kinases.

Kinase Target	IC50 (nmol/L)
FGFR1	0.71[8]
FGFR2	0.50[8]
FGFR3	1.2[8]
FGFR4	120[8][9]
FGFR3 (K650E mutant)	3.1[8]
FGFR3 (K650M mutant)	16[8]

## In Vitro Cellular Activity

**E7090** effectively inhibits FGFR phosphorylation and cell proliferation in cancer cell lines with FGFR abnormalities.

Cell Line	Cancer Type	FGFR Abnormality	Assay	IC50 (nmol/L)
SNU-16	Gastric Cancer	FGFR2 Amplification	FGFR Phosphorylation	1.2[8]
SNU-16	Gastric Cancer	FGFR2 Amplification	Cell Proliferation	5.7[8]
Various (12 lines)	Multiple	FGFR1/2 Amp, FGFR1/3 Fusion, FGFR2/3 Mutation	Cell Proliferation	<100[8]

## In Vivo Antitumor Activity

In a mouse xenograft model using the SNU-16 human gastric cancer cell line, oral administration of **E7090** succinate once daily for 14 days resulted in significant, dose-dependent tumor growth inhibition.[8]

E7090 Succinate Dose (mg/kg)	Tumor Growth Inhibition
6.25	Significant Inhibition[8]
12.5	Significant Inhibition[8]
25	Significant Inhibition[8]
50	Significant Inhibition[8]

Furthermore, **E7090** treatment prolonged survival in a 4T1 mouse lung metastasis model.[9]

## Clinical Pharmacokinetics (Phase I Study)

A first-in-human Phase I study in patients with advanced solid tumors established the pharmacokinetic profile of **E7090**.<sup>[10]</sup>

Parameter	Value
Time to Max Concentration (Tmax)	2-5 hours (median) <sup>[10]</sup>
Terminal Elimination Half-life (T1/2)	15-27 hours <sup>[10]</sup>
Cmax and AUC(0-t)	Dose-dependent increases up to 180 mg <sup>[10]</sup>

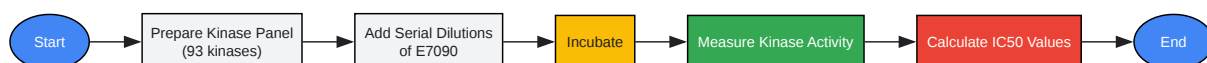
## Experimental Protocols

### Cell-Free Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of **E7090** against various kinases.

Methodology:

- A panel of 93 kinases, including wild-type and mutated FGFR family members, was used.<sup>[8]</sup>
- The inhibitory activity of **E7090** on the enzymatic activity of these kinases was evaluated.<sup>[8]</sup>
- IC50 values were calculated based on the concentration of **E7090** required to inhibit 50% of the kinase activity.<sup>[8]</sup>



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for Cell-Free Kinase Inhibition Assay.

### Cell Proliferation Assay

Objective: To assess the antiproliferative activity of **E7090** on various cancer cell lines.

Methodology:

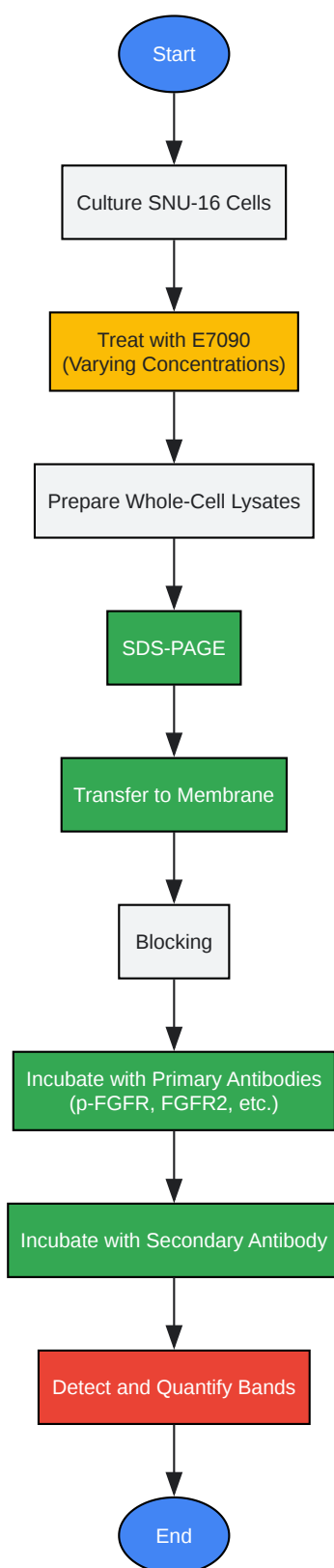
- A panel of 39 human cancer cell lines was tested.[\[8\]](#)
- Cells were seeded in 96-well plates and incubated with various concentrations of **E7090** succinate for 72 hours.[\[11\]](#)
- Cell viability was measured using the Cell-Counting Kit-8.[\[8\]](#)
- The optical density (OD) was measured at 450 nm, with a reference wavelength of 650 nm.[\[8\]](#)
- IC50 values were calculated as the drug concentration that inhibited cell growth by 50%.[\[11\]](#)

## In Vitro Signal Inhibition Analysis (Western Blotting)

Objective: To evaluate the inhibitory effect of **E7090** on the cellular FGFR signaling pathway.

Methodology:

- SNU-16 cells were treated with indicated concentrations of **E7090** succinate for 4 hours.[\[8\]](#)
- Whole-cell lysates were prepared and subjected to Western blotting analysis.[\[8\]](#)
- Antibodies against phospho-FGFR (Y653/654), FGFR2, and downstream signaling molecules (FRS2 $\alpha$ , ERK1/2, AKT) were used.[\[8\]](#)
- Band intensities were quantified to calculate the IC50 value for the inhibition of FGFR phosphorylation.[\[8\]](#)



[Click to download full resolution via product page](#)

**Figure 3:** Workflow for Western Blotting Analysis.

## Mouse Subcutaneous Xenograft Model

Objective: To evaluate the in vivo antitumor activity of **E7090**.

Methodology:

- Human cancer cells (e.g., SNU-16) are cultured and prepared for injection.[8][12]
- The cells are subcutaneously injected into nude mice.[8]
- Once tumors are established, mice are treated orally once daily with either vehicle or **E7090** succinate at various doses for a specified period (e.g., 14 days).[8]
- Tumor volume and body weight are measured regularly during the treatment period.[8]
- Pharmacodynamic analysis can be performed by collecting blood and tumor samples at indicated time points to measure target engagement (e.g., inhibition of FGFR phosphorylation).[8]

## Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic properties of **E7090** in patients.

Methodology:

- Blood samples for pharmacokinetic analysis are obtained before dosing and at specific time points after **E7090** administration.[10]
- Plasma concentrations of **E7090** are measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
- Pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and T<sub>1/2</sub> are calculated.[10]

## Clinical Development

A first-in-human, Phase I study of **E7090** in Japan evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2][10] The study found that **E7090** had a manageable safety profile, and no dose-limiting toxicities were observed up to a 140 mg daily dose.[10] Pharmacodynamic markers indicated sufficient FGFR pathway inhibition at

doses of 100-140 mg.[2][10] The recommended dose for the subsequent expansion phase was determined to be 140 mg once daily.[2][10]

A Phase II study is currently evaluating the efficacy and safety of tasurgratinib (**E7090**) in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[13] Preliminary results from this study have shown promising antitumor activity.[13] Another Phase II trial, the FORTUNE trial, is investigating **E7090** in patients with advanced or recurrent solid tumors with various FGFR gene alterations.[3]

## Conclusion


**E7090** (tasurgratinib) is a potent and selective inhibitor of the FGFR signaling pathway with a well-defined mechanism of action. Preclinical data have demonstrated its significant antitumor activity in cellular and animal models harboring FGFR genetic abnormalities. Early clinical trials have established a manageable safety profile and a recommended dose for further investigation. Ongoing clinical studies will further elucidate the therapeutic potential of **E7090** as a targeted therapy for patients with FGFR-driven cancers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter investigator-initiated Phase 2 trial of E7090 in patients with advanced or recurrent solid tumor with fibroblast growth factor receptor (FGFR) gene alteration: FORTUNE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EISAI SUBMITS MARKETING AUTHORIZATION APPLICATION IN JAPAN FOR ANTICANCER AGENT TASURGRATINIB FOR BILIARY TRACT CANCER WITH FGFR2 GENE FUSION | News Release |  2023 | Eisai Co., Ltd. [eisai.com]



- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. First-in-human phase I study of E7090, a novel selective fibroblast growth factor receptor inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [E7090: A Deep Dive into its Inhibition of the FGFR Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607249#e7090-effect-on-fgfr-signaling-pathway]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)